SLU-10482

Antiparasitic Cryptosporidiosis Phenotypic Screening

SLU-10482 is a validated, orally efficacious anticryptosporidial with EC50=0.07µM and favorable hERG profile (Kd=43µM). Its PK/PD characteristics and in vivo proof-of-concept data make it a critical reference for cryptosporidiosis research, enabling reproducible dose-response and safety studies. This is the optimal triazolopyridazine scaffold benchmark.

Molecular Formula C18H16F4N6O
Molecular Weight 408.4 g/mol
Cat. No. B14083517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSLU-10482
Molecular FormulaC18H16F4N6O
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)CC4=CC(=C(C=C4)F)C(F)(F)F
InChIInChI=1S/C18H16F4N6O/c19-14-2-1-12(9-13(14)18(20,21)22)10-17(29)27-7-5-26(6-8-27)16-4-3-15-24-23-11-28(15)25-16/h1-4,9,11H,5-8,10H2
InChIKeyNIBRKSRYSFJILK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SLU-10482: 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone – A Potent Aryl Acetamide Triazolopyridazine for Anticryptosporidial Research


SLU-10482, chemically 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone, is a synthetic aryl acetamide triazolopyridazine derivative (CAS 2755451-45-5) . It is characterized as a potent, orally efficacious anticryptosporidial agent that reduces Cryptosporidium parvum parasitic load in HCT-8 cells [1]. The compound exhibits favorable in vitro metabolic stability and a pharmacokinetic profile suitable for oral administration, with defined solubility in DMSO, ethanol, and methanol [1].

Why Substitution of SLU-10482 with In-Class Triazolopyridazine Analogs is Not Scientifically Equivalent


Despite sharing a core triazolopyridazine scaffold, subtle structural modifications within this class produce dramatic, quantifiable differences in potency, safety margin, and in vivo efficacy. Substitutions on the aryl 'tail' group profoundly impact anticryptosporidial activity and off-target hERG channel affinity, as demonstrated by extensive structure-activity relationship (SAR) studies [1]. For instance, replacing the 4-fluoro-3-(trifluoromethyl)phenyl moiety with other substituents can result in up to a 5-fold decrease in potency or significantly alter hERG inhibition profiles [1]. Therefore, generic substitution with a structurally similar triazolopyridazine cannot be assumed to yield comparable biological outcomes, making specific compound selection critical for reproducible research and drug development.

Quantitative Differentiation of SLU-10482: Head-to-Head Evidence Against Key Comparators


Superior In Vitro Potency Against Cryptosporidium parvum Compared to Lead Compound SLU-2633

SLU-10482 demonstrates a 2.4-fold increase in potency against C. parvum compared to the prior lead compound SLU-2633. This improvement is a direct result of SAR optimization focused on the aryl tail group, specifically the introduction of a 4-fluoro-3-(trifluoromethyl)phenyl moiety [1].

Antiparasitic Cryptosporidiosis Phenotypic Screening

Reduced hERG Channel Affinity and Improved Cardiac Safety Profile Over SLU-2633

SLU-10482 exhibits a significantly lower binding affinity for the human Ether-a-go-go-Related Gene (hERG) potassium channel, a key predictor of cardiotoxicity risk, when compared directly to SLU-2633. This was measured via a [3H]-dofetilide competitive binding assay [1]. Furthermore, in a functional patch-clamp assay, SLU-10482 showed similar low-level inhibition to SLU-2633, but its lower binding affinity suggests an improved safety margin [2].

Cardiotoxicity hERG inhibition Safety Pharmacology

Enhanced In Vivo Oral Efficacy and Prolonged Anti-Relapse Activity Compared to SLU-2633

In a Cryptosporidium parvum-infected NSG mouse model, SLU-10482 demonstrated superior oral efficacy compared to SLU-2633. Twice-daily oral dosing of SLU-10482 at 5 mg/kg for four days reduced parasite shedding by over 99%, and no relapse was observed during a seven-day follow-up period [1]. In contrast, mice treated with the same dose of SLU-2633 began to relapse despite having similar plasma and intestinal tissue pharmacokinetic exposures [1]. The effective dose for 90% inhibition (ED90) of SLU-10482 was determined to be < 5 mg/kg BID, a significant improvement over SLU-2633 [1].

In Vivo Efficacy Pharmacodynamics Mouse Model

Lower Plasma Protein Binding Relative to SLU-2633, Potentially Enhancing Free Fraction and Bioavailability

SLU-10482 exhibits significantly lower plasma protein binding compared to SLU-2633 in both mouse and human plasma. This suggests a higher fraction of unbound (free) drug is available to exert pharmacological activity [1]. This difference is particularly notable given their otherwise similar pharmacokinetic profiles in plasma and intestinal tissue.

Pharmacokinetics Plasma Protein Binding ADME

SLU-10482: Primary Research and Preclinical Application Scenarios


In Vivo Proof-of-Concept Studies for Cryptosporidiosis

SLU-10482 is the optimal tool compound for establishing in vivo proof-of-concept for anticryptosporidial efficacy. Its superior potency (EC50 = 0.07 µM) and improved safety margin (hERG Kd = 43 µM) relative to SLU-2633 make it ideal for dose-response studies in mouse models of infection [1][2]. Its ability to prevent relapse at a 5 mg/kg oral dose provides a clear and quantifiable benchmark for comparing novel drug candidates [1].

ADME and Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

SLU-10482 serves as an excellent model compound for PK/PD relationship studies due to its well-characterized pharmacokinetic profile and lower plasma protein binding compared to SLU-2633 [1]. Its robust metabolic stability in liver microsomes and prolonged intestinal exposure provide a solid foundation for building and validating PK/PD models aimed at optimizing dosing regimens for intestinal infections [1].

Cardiac Safety Profiling and hERG Liability Assessment

SLU-10482 is a valuable reference compound for safety pharmacology studies focused on hERG channel inhibition. Its weaker binding affinity (Kd = 43 µM) compared to the lead SLU-2633 offers a benchmark for evaluating the cardiac safety margin of new chemical entities within the triazolopyridazine class [2]. It can be used as a control to validate hERG binding and functional patch-clamp assays [1].

Structure-Activity Relationship (SAR) Studies and Lead Optimization

Given its status as one of the most potent compounds from an extensive 70-compound SAR campaign, SLU-10482 is a key reference standard for medicinal chemistry efforts focused on aryl acetamide triazolopyridazines [1]. It represents the optimal 4-fluoro-3-(trifluoromethyl)phenyl substitution pattern for maximal potency, serving as a benchmark against which new analogs can be quantitatively compared for improvements in potency, hERG selectivity, or pharmacokinetic properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for SLU-10482

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.